Benzo[b]naphtho[2,3-d]furan
Overview
Description
Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring structure that includes benzene, naphthalene, and furan rings.
Mechanism of Action
Target of Action
It has been suggested that it may have inhibitory action against the growth of human promyelocytic leukemia cells (hl-60), small-cell lung cancer (sclc), and sclc cells resistant to cisplatin (sclc/cddp) .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the growth of certain cancer cells .
Result of Action
It is suggested that the compound may have inhibitory effects on the growth of certain cancer cells .
Biochemical Analysis
Biochemical Properties
Benzo[b]naphtho[2,3-d]furan plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with DNA, potentially causing mutations and other genetic alterations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . Furthermore, it affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . This compound also impacts gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, it can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses . These interactions often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various degradation products . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit minimal toxicity and adverse effects . At higher doses, this compound can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity . These studies highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing benzo[b]naphtho[2,3-d]furan involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves heating 2-(2-furylmethyl)benzoic acids in acetic acid and acetic anhydride in the presence of catalytic amounts of zinc chloride, leading to the formation of 4-acetoxynaphtho[2,3-b]furans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fused polycyclic aromatic structure influences its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for bromination reactions, palladium catalysts for coupling reactions, and oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 3-bromo-benzo[b]naphtho[2,3-d]furan, which has applications in organic electroluminescence devices .
Scientific Research Applications
Benzo[b]naphtho[2,3-d]furan has several scientific research applications:
Organic Electronics: It is used as an emitting material in organic electroluminescence devices, enhancing charge mobility, thermal stability, and optical properties.
Materials Science: The compound’s unique structure makes it suitable for integration into organic light-emitting materials and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]naphtho[1,2-d]furan: Another polycyclic aromatic compound with a similar structure but different ring fusion pattern.
Dibenzo[b,d]furan: A related compound with significant biological activities and applications in materials science.
Uniqueness
Benzo[b]naphtho[2,3-d]furan is unique due to its specific ring fusion pattern and the presence of a furan ring, which imparts distinct chemical and physical properties. Its applications in organic electronics and materials science highlight its versatility and potential for further research and development.
Properties
IUPAC Name |
naphtho[2,3-b][1]benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRMQALUDDFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179029 | |
Record name | Benzo(b)naphtho(2,3-d)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243-42-5 | |
Record name | Benzo[b]naphtho[2,3-d]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)diphenylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]naphtho[2,3-d]furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)naphtho(2,3-d)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[2,3-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(B)DIPHENYLENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN41VO15CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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